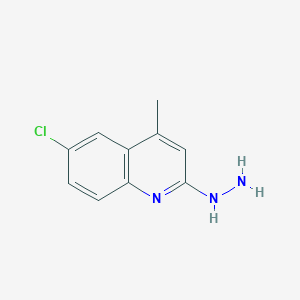

6-Chloro-2-hydrazino-4-methylquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. researchgate.net Its structural framework is not merely a chemical curiosity but serves as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net The versatility of the quinoline ring system allows for the synthesis of a vast number of structurally diverse derivatives, which has been a key factor in its widespread application.

Quinoline and its derivatives are recognized as biologically active substances with a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory activities. nih.govorientjchem.orgbenthamdirect.com The quinoline nucleus is a fundamental component in numerous approved drugs, highlighting its importance in the development of novel therapeutic agents. nih.govbenthamdirect.com Its ability to be synthetically modified facilitates the fine-tuning of its biological and biochemical activities, making it a subject of continuous research for medicinal and synthetic organic chemists. researchgate.net

| Property of Quinoline Scaffold | Significance in Chemical Research |

| Bicyclic Heterocyclic Structure | Provides a rigid and planar framework for designing molecules with specific spatial orientations. |

| Synthetic Versatility | Allows for the introduction of various functional groups at different positions, leading to a wide array of derivatives. |

| Pharmacological Activity | Serves as a core component in many biologically active compounds and approved drugs. nih.govorientjchem.org |

| Chelating Ability | Derivatives like 8-hydroxyquinoline (B1678124) are effective chelating agents. wikipedia.org |

Role of Hydrazine (B178648) and Hydrazinyl Moieties in Organic Synthesis and Ligand Design

Hydrazine (N₂H₄) and its organic derivatives, known as hydrazines, are a critical class of compounds with diverse reactivity and broad applicability in synthesis. nbinno.com These nitrogen-rich molecules can function as potent nucleophiles, reducing agents, and essential building blocks for a multitude of heterocyclic systems. nbinno.com One of the most classic applications of hydrazine is in the Wolff–Kishner reduction, a reaction that converts a carbonyl group into a methylene (B1212753) group via a hydrazone intermediate. wikipedia.org

In organic synthesis, the hydrazinyl moiety is a precursor for creating various nitrogen-containing heterocycles such as pyrazoles, pyridazines, and triazoles. nbinno.com The reactivity of the nitrogen atoms allows them to readily participate in cyclization reactions, forming stable ring structures that are prevalent in pharmaceuticals and agrochemicals. nbinno.com

Furthermore, the hydrazide and hydrazone functionalities play a significant role in ligand design. The hydrogen bond donor and acceptor capabilities of the hydrazide moiety are crucial for molecular recognition and binding to biological targets, such as enzymes. mdpi.com The ability of the two nitrogen atoms to act as hydrogen bond donors, combined with the carbonyl oxygen acting as an acceptor, allows for specific and strong interactions within protein binding pockets. mdpi.com This makes hydrazinyl-containing compounds valuable for designing enzyme inhibitors and other bioactive molecules. mdpi.comnih.govresearchgate.net

Positional Isomerism and Substituent Effects in Quinoline Derivatives

The chemical reactivity and biological activity of quinoline derivatives are profoundly influenced by the nature and position of substituents on the ring system. acs.orgrsc.org The quinoline structure is not uniformly reactive; the pyridine ring is generally electron-deficient, while the benzene ring is comparatively electron-rich. This differentiation dictates the regioselectivity of chemical reactions.

Electrophilic aromatic substitution, such as nitration or halogenation, typically occurs on the benzene ring, favoring positions 5 and 8. Conversely, nucleophilic substitution is directed towards the electron-deficient pyridine ring, primarily at positions 2 and 4, especially if a good leaving group is present.

The electronic properties of substituents play a critical role. Electron-donating groups (e.g., methoxy, methyl) can activate the ring towards electrophilic attack, while electron-withdrawing groups (e.g., nitro, chloro) deactivate it. nih.gov These substituent effects are not only crucial for synthesis but also for modulating the pharmacological properties of the molecule. acs.org For instance, the placement of a halogen, like chlorine, can significantly alter a compound's lipophilicity and its binding affinity to a biological target. The specific arrangement of substituents, known as positional isomerism, can lead to dramatic differences in the biological profiles of isomeric compounds. rsc.orgnih.gov

Academic Research Context of 6-Chloro-2-hydrazino-4-methylquinoline

The compound this compound exists within the academic context as a synthetically accessible intermediate with potential for further chemical elaboration and biological investigation. Its structure combines the stable quinoline core with a highly reactive hydrazino group at the C-2 position, a site amenable to nucleophilic substitution. The chlorine atom at the C-6 position and the methyl group at the C-4 position further functionalize the scaffold, influencing its electronic properties and steric profile.

The synthesis of related 2-hydrazinoquinolines is often achieved through the reaction of a corresponding 2-chloroquinoline (B121035) with hydrazine hydrate (B1144303). lookchem.comprepchem.com This nucleophilic substitution reaction is a standard method for introducing the hydrazino moiety. The presence of the hydrazine group makes this compound a valuable precursor for synthesizing a variety of other heterocyclic systems. For example, it can be condensed with aldehydes, ketones, or esters to form hydrazones, which can then be cyclized to create triazoles, pyrazoles, or other fused heterocyclic structures. These resulting compounds are often screened for a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov

Scope and Objectives for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would be multifaceted, aiming to fully exploit its chemical potential. The primary objectives of such research would include:

Optimization of Synthesis and Full Characterization: Developing a high-yield, scalable synthetic route to the compound and thoroughly characterizing its structure and physicochemical properties using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography).

Exploration of Chemical Reactivity: Systematically investigating the reactivity of the 2-hydrazino group by reacting it with a diverse library of electrophiles (e.g., aldehydes, ketones, acyl chlorides, isocyanates) to generate novel series of hydrazones, semicarbazides, and other derivatives.

Synthesis of Novel Heterocyclic Systems: Utilizing the compound as a key intermediate for the construction of more complex, fused heterocyclic systems through intramolecular cyclization reactions of its derivatives.

Investigation of Structure-Activity Relationships (SAR): Screening the parent compound and its newly synthesized derivatives for a broad range of biological activities. This would allow for the establishment of clear relationships between specific structural modifications and any observed biological effects, guiding the design of more potent and selective compounds.

Computational and Docking Studies: Employing in silico methods to model the interactions of the synthesized compounds with potential biological targets, providing insights into their mechanism of action and helping to rationalize the observed SAR data. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(6-chloro-4-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGKVZOWCYLRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368946 | |

| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21703-54-8 | |

| Record name | 6-Chloro-2-hydrazinyl-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21703-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Hydrazino 4 Methylquinoline and Precursors

Synthetic Approaches to Halogenated 2-Chloroquinoline (B121035) Derivatives

The preparation of the requisite precursor, 2,6-dichloro-4-methylquinoline, involves creating a 6-chloro-4-methyl-2-hydroxyquinoline (a 2-quinolone) core, which is subsequently chlorinated. Several classical named reactions in heterocyclic chemistry are employed for the initial ring formation.

The Friedländer synthesis is a fundamental method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). organic-chemistry.orgnih.gov The reaction can be catalyzed by either acids or bases. organic-chemistry.org For the synthesis of a precursor to 6-chloro-2-hydrazino-4-methylquinoline, a modified approach would start with 2-amino-5-chlorobenzophenone (B30270) or a similar ketone and react it with a compound like acetone (B3395972) to form the quinoline ring. researchgate.net

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.comsynarchive.com The reaction proceeds in two main stages: an initial attack of the aniline (B41778) on the keto group of the β-ketoester to form a Schiff base or enamine, followed by a high-temperature electrocyclic ring closing to form the 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com To obtain the 6-chloro-4-methyl substituted core, 4-chloroaniline (B138754) would be reacted with ethyl acetoacetate (B1235776). Under kinetic control (lower temperatures), the reaction favors the formation of the 4-hydroxyquinoline product. quimicaorganica.org

The Knorr quinoline synthesis is a classic method for preparing 2-hydroxyquinolines (2-quinolones). synarchive.comwikipedia.org This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. wikipedia.orgiipseries.org The synthesis begins with the formation of a β-ketoanilide from an aniline and a β-ketoester. wikipedia.org For the target scaffold, 4-chloroaniline would be reacted with ethyl acetoacetate under conditions that favor the formation of 4'-chloroacetoacetanilide. Subsequent treatment with a strong acid like sulfuric acid or polyphosphoric acid induces an intramolecular electrophilic aromatic substitution to yield 6-chloro-4-methyl-2-hydroxyquinoline. wikipedia.org

It is a variation of the Conrad-Limpach synthesis, where reaction conditions (such as higher temperatures) initially favor the formation of the β-ketoanilide (the thermodynamic product) instead of the enamine (the kinetic product). wikipedia.org

Once the 6-chloro-4-methyl-2-hydroxyquinoline or its 4-hydroxy tautomer is synthesized via the Knorr or Conrad-Limpach reaction, the hydroxyl group must be converted to a chlorine atom. This transformation is a critical step to activate the C2-position for subsequent nucleophilic substitution. The most common and effective reagent for this chlorination is phosphoryl chloride (POCl₃), often used in excess as both a reagent and a solvent. nih.govnih.gov The reaction may also be performed in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. mdpi.com This process converts the 2-hydroxyquinoline (B72897) (a cyclic amide) into the corresponding 2-chloroquinoline derivative, 2,6-dichloro-4-methylquinoline. mdpi.com This method is widely applicable for the chlorination of various hydroxy-N-heterocycles. nih.gov

| Precursor | Reagent(s) | Product | Reference(s) |

| 7-chloro-4-hydroxyquinoline | Phosphoryl chloride (POCl₃) | 4,7-dichloroquinoline | nih.gov |

| 4-hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-dichloro-8-methylquinoline | mdpi.com |

| Hydroxypyrimidines / Hydroxypyridines | Equimolar POCl₃ | Chlorinated heterocycles | nih.gov |

Regioselectivity is a significant consideration in the initial ring-forming reactions. In the Conrad-Limpach-Knorr syntheses, the reaction conditions dictate the isomeric product. Lower temperatures (kinetic control) favor the attack of the aniline at the more reactive keto group, leading to 4-hydroxyquinolines via the Conrad-Limpach pathway. wikipedia.orgquimicaorganica.org Conversely, higher temperatures (thermodynamic control) can favor the formation of the anilide intermediate, which then cyclizes to the 2-hydroxyquinoline in the Knorr synthesis. wikipedia.orgwikipedia.org The choice of acid and its concentration can also influence the product ratio. wikipedia.org

In the Friedländer synthesis, regioselectivity can be an issue when using unsymmetrical ketones. However, introducing specific functional groups, such as a phosphonate (B1237965) group on one of the alpha-carbons of the ketone, can provide excellent control over the regiochemical outcome. nih.gov

Yield optimization strategies often involve the use of catalysts and modern synthetic techniques. For instance, the Friedländer annulation has been shown to be efficiently catalyzed by p-toluenesulfonic acid, molecular iodine, or neodymium(III) nitrate (B79036) under solvent-free or microwave irradiation conditions, which can lead to rapid reactions and high yields. organic-chemistry.org Similarly, using an inert solvent like mineral oil in the Conrad-Limpach cyclization step has been reported to increase yields significantly compared to performing the reaction neat. wikipedia.org

Strategies for Preparing Substituted 2-Chloro-4-methylquinolines (e.g., 2,6-dichloro-4-methylquinoline, 2-chloro-4,6-dimethylquinoline)

Hydrazinolysis for the Introduction of the Hydrazino Group at Position 2

The final step in the synthesis of this compound is the introduction of the hydrazino group. This is achieved through a nucleophilic aromatic substitution reaction known as hydrazinolysis. The precursor, 2,6-dichloro-4-methylquinoline, is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). lookchem.comprepchem.com The chlorine atom at the C2 position of the quinoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

The reaction is typically carried out by refluxing the 2-chloroquinoline derivative with an excess of hydrazine hydrate, sometimes in a solvent such as ethanol (B145695). prepchem.comimpactfactor.org The reaction proceeds to replace the C2-chloro substituent with a -NHNH₂ group, yielding the final product. For a close analog, 6-chloro-2-hydrazino-4-phenylquinoline was prepared by refluxing 2,6-dichloro-4-phenylquinoline (B1308551) with hydrazine hydrate for one hour, resulting in a 67% yield. prepchem.com Care must be taken in some cases, as carrying out the hydrazinolysis in the presence of air can sometimes lead to oxidative dehydrazination of the desired product. nih.gov

| Precursor | Reagent | Conditions | Product | Yield | Reference(s) |

| 2,6-dichloro-4-phenylquinoline | Hydrazine hydrate | Reflux, 1 hour (under N₂) | 6-chloro-2-hydrazino-4-phenylquinoline | 67% | prepchem.com |

| 2-chloroquinoline | Hydrazine hydrate | Reflux, 3 hours (in ethanol/acetic acid) | 2-hydrazinoquinoline (B107646) | 35% | prepchem.com |

| 2,4-dichloro-8-methylquinoline | Hydrazine hydrate | Not specified | 4-chloro-2-hydrazino-8-methylquinoline | Not specified | mdpi.com |

Direct Reaction of 2-Chloroquinoline Derivatives with Hydrazine Hydrate

The principal and most direct route for the synthesis of 2-hydrazinoquinoline derivatives involves the reaction of a corresponding 2-chloroquinoline precursor with hydrazine hydrate. In the case of this compound, the starting material is 2,6-dichloro-4-methylquinoline. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine molecule displaces the chlorine atom at the C-2 position of the quinoline ring. The C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.

The general reaction scheme can be represented as follows:

Figure 1: General reaction scheme for the synthesis of 6-chloro-2-hydrazino-4-substituted-quinoline from its 2-chloro precursor and hydrazine hydrate.

Reaction Conditions and Solvent Effects (e.g., Ethanol, Reflux)

The efficacy of the synthesis of 2-hydrazinoquinolines is significantly influenced by the reaction conditions. The reaction is typically carried out under reflux, which involves heating the reaction mixture to its boiling point and condensing the vapors back into the flask. This ensures that the reaction proceeds at a constant and elevated temperature, thereby increasing the reaction rate.

Ethanol is a commonly employed solvent for this reaction. researchgate.net Its polar protic nature helps to dissolve the reactants and facilitate the nucleophilic substitution. The use of an excess of hydrazine hydrate is also a common practice, as it serves as both the nucleophile and can also act as a solvent or co-solvent.

In a representative synthesis of the 4-phenyl analog, a stirred mixture of 2,6-dichloro-4-phenylquinoline and hydrazine hydrate is refluxed for a period of one hour. prepchem.com The reaction is often conducted under an inert atmosphere, such as nitrogen, to prevent potential side reactions. prepchem.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

| Parameter | Condition | Purpose |

| Temperature | Reflux | To increase the rate of reaction. |

| Solvent | Ethanol (commonly used) | To dissolve reactants and facilitate the reaction. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent undesirable side reactions. |

| Duration | Typically 1 hour | To ensure the completion of the reaction. |

Table 1: Typical Reaction Conditions for the Synthesis of 6-Chloro-2-hydrazino-4-substituted-quinolines.

Purification and Isolation Techniques for this compound

Following the completion of the reaction, the isolation and purification of the target compound are crucial steps to obtain a product of high purity. A common work-up procedure involves concentrating the reaction mixture in vacuo to remove the excess solvent and hydrazine hydrate. prepchem.com

The resulting residue is then typically suspended in warm water to precipitate the crude product. prepchem.com The solid product can then be collected by filtration. Further purification is generally achieved through recrystallization. A mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes (e.g., Skellysolve B) has been successfully used for the recrystallization of 6-chloro-2-hydrazino-4-phenylquinoline, yielding the pure compound. prepchem.com The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods.

| Step | Technique | Description |

| 1. Removal of Volatiles | Concentration in vacuo | The reaction mixture is concentrated under reduced pressure to remove the solvent and excess hydrazine hydrate. |

| 2. Precipitation | Suspension in warm water | The crude product is precipitated from the concentrated residue by adding warm water. |

| 3. Collection | Filtration | The solid product is separated from the liquid by filtration. |

| 4. Purification | Recrystallization | The crude product is dissolved in a suitable solvent system (e.g., ethyl acetate-hexanes) and allowed to crystallize to obtain the pure compound. |

Table 2: Purification and Isolation Steps for 6-Chloro-2-hydrazino-4-substituted-quinolines.

Reactivity and Derivatization Strategies of 6 Chloro 2 Hydrazino 4 Methylquinoline

Chemical Reactivity of the Hydrazino Moiety

The hydrazino group (-NHNH2) attached to the C2 position of the quinoline (B57606) ring is the primary center of reactivity in 6-chloro-2-hydrazino-4-methylquinoline. Its chemical behavior is characterized by the nucleophilic nature of the terminal nitrogen atom, which is significantly influenced by the electronic effects of the quinoline ring and its substituents.

Nucleophilicity of the Terminal Nitrogen Atom

The key to the reactivity of the hydrazino group lies in the lone pair of electrons on the terminal nitrogen atom (-NH2 ). This nitrogen atom acts as a potent nucleophile, readily attacking electron-deficient centers. The nucleophilicity of this terminal nitrogen is a consequence of the alpha effect, where the presence of an adjacent atom with a lone pair of electrons (the inner nitrogen) enhances its reactivity.

The quinoline ring, being an aromatic system, can influence the electron density of the hydrazino group through resonance and inductive effects. The nitrogen atom of the quinoline ring and the aromatic system as a whole can draw electron density away from the attached hydrazino group, which might be expected to decrease its nucleophilicity compared to a simple alkylhydrazine. However, the presence of the methyl group at position 4, being an electron-donating group, can partially counteract this effect by increasing the electron density of the quinoline ring.

Influence of the Chloro Substituent at Position 6 on Reactivity

The chloro substituent at the 6-position of the quinoline ring exerts a significant influence on the reactivity of the hydrazino moiety primarily through its electron-withdrawing inductive effect. Chlorine is an electronegative atom that pulls electron density towards itself, thereby deactivating the aromatic ring towards electrophilic substitution.

This deactivating effect also extends to the hydrazino group at the 2-position. By withdrawing electron density from the quinoline ring system, the chloro group reduces the electron-donating ability of the ring towards the hydrazino moiety. Consequently, the electron density on the terminal nitrogen atom of the hydrazino group is decreased, leading to a reduction in its nucleophilicity. This makes this compound slightly less reactive in nucleophilic attack reactions compared to its non-chlorinated counterpart. However, the hydrazino group remains a sufficiently strong nucleophile to participate in a wide range of chemical transformations.

Synthesis and Characterization of Hydrazone Derivatives (Schiff Bases)

One of the most important and widely utilized reactions of this compound is its condensation with carbonyl compounds to form hydrazone derivatives, also known as Schiff bases. This reaction provides a straightforward method for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The reaction between this compound and aldehydes or ketones proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of the hydrazino group attacks the electrophilic carbonyl carbon, leading to the formation of a carbinolamine intermediate. This intermediate then undergoes dehydration, typically under acidic catalysis, to yield the stable hydrazone product with the characteristic C=N-NH- linkage.

The synthesis of quinolyl hydrazones from this compound is generally a straightforward procedure. A typical protocol involves the following steps:

Dissolution: this compound is dissolved in a suitable solvent, commonly ethanol (B145695) or methanol.

Addition of Carbonyl Compound: The selected aldehyde or ketone is added to the solution, usually in equimolar amounts or with a slight excess of the carbonyl compound.

Catalysis: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the dehydration step.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound.

Isolation and Purification: Upon completion of the reaction, the hydrazone product often precipitates from the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate (B1210297).

The progress of the reaction can be monitored by thin-layer chromatography (TLC). The resulting hydrazones are often colored solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

The nature of the carbonyl compound, specifically whether it is aromatic or aliphatic, can have a notable impact on the formation and properties of the resulting quinolyl hydrazone.

Aromatic Aldehydes and Ketones: Aromatic aldehydes and ketones, particularly those with electron-withdrawing groups, are generally more reactive towards nucleophilic attack due to the increased electrophilicity of the carbonyl carbon. The resulting aromatic hydrazones are often highly crystalline and possess extended conjugation, which can lead to interesting photophysical properties. The stability of these hydrazones is enhanced by the resonance between the aromatic ring of the aldehyde/ketone and the C=N bond.

Aliphatic Aldehydes and Ketones: Aliphatic aldehydes are also highly reactive and readily form hydrazones. Aliphatic ketones, being generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the alkyl groups, may require longer reaction times or heating to achieve high yields. The resulting aliphatic hydrazones may be less crystalline than their aromatic counterparts.

The table below provides a representative comparison of the reaction of this compound with various aromatic and aliphatic carbonyl compounds.

| Carbonyl Compound | Type | Product (Hydrazone) | Typical Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | (E)-6-chloro-2-(2-benzylidenehydrazinyl)-4-methylquinoline | Ethanol, cat. Acetic Acid, Reflux, 4h | 92 |

| 4-Nitrobenzaldehyde | Aromatic Aldehyde | (E)-6-chloro-4-methyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline | Ethanol, cat. Acetic Acid, Reflux, 2h | 95 |

| Acetophenone | Aromatic Ketone | (E)-6-chloro-4-methyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline | Ethanol, cat. Acetic Acid, Reflux, 8h | 85 |

| Propanal | Aliphatic Aldehyde | (E)-6-chloro-4-methyl-2-(2-propylidenehydrazinyl)quinoline | Ethanol, Room Temp, 6h | 88 |

| Cyclohexanone | Aliphatic Ketone | 6-chloro-2-(2-cyclohexylidenehydrazinyl)-4-methylquinoline | Ethanol, cat. Acetic Acid, Reflux, 12h | 78 |

Formation of Hydrazide Bonds with Carboxylic Acids

The hydrazino moiety of this compound readily reacts with carboxylic acids and their derivatives to form stable hydrazide bonds. This reaction is a fundamental transformation for introducing acyl groups and for the construction of more complex molecular architectures.

The formation of hydrazides typically proceeds via the reaction of the hydrazine (B178648) with an activated carboxylic acid derivative, such as an acyl chloride or an ester, or through direct condensation with the carboxylic acid using a coupling agent. For instance, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a commonly employed reagent for mediating the formation of an amide bond between a carboxylic acid and an amine, a reaction pathway analogous to hydrazide formation. mdpi.com

A general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the carbonyl carbon of the carboxylic acid or its activated form. This is followed by the elimination of a leaving group (e.g., a chloride ion from an acyl chloride or water in a dehydration reaction) to yield the corresponding N-acylhydrazide.

This synthetic strategy has been utilized to prepare a series of quinoline-based hydrazide-hydrazones. In a convergent synthesis approach, a hydrazone is first formed from the hydrazine, which is then coupled with an alkyl carboxylic acid to generate the final hydrazide-hydrazone product. mdpi.com

Table 1: Examples of Reagents for Hydrazide Bond Formation

| Reagent Type | Specific Example | Role in Reaction |

| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Facilitates the direct condensation of a carboxylic acid and a hydrazine. |

| Activated Carboxylic Acid | Acyl Chloride | Provides a highly reactive electrophilic center for nucleophilic attack by the hydrazine. |

| Dehydrating Agent | DAST (Diethylaminosulfur trifluoride) | Promotes the formation of oxazolines from N-(2-hydroxyethyl)amides, a related transformation involving amide bond formation. |

Cyclization Reactions and Annulation of Heterocyclic Rings

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a quinoline core, makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions.

Hydrazones derived from this compound are key intermediates in the construction of pyrazole-fused heterocycles. These hydrazones can be prepared by the condensation of the hydrazine with aldehydes or ketones. Subsequent intramolecular cyclization of these hydrazone intermediates leads to the formation of pyrazolo[3,4-b]quinolines.

One of the earliest syntheses of a pyrazoloquinoline involved the Friedländer condensation of an anthranilaldehyde with a pyrazolone, which, after a series of transformations including the formation of a phenylhydrazone, yielded 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline. mdpi.com A more direct approach involves the reaction of a 2-chloro-3-formylquinoline with hydrazine. mdpi.com The initial attack of the hydrazine on the aldehyde group is followed by cyclization to form the pyrazole (B372694) ring. mdpi.com

The synthesis of tetrahydrodipyrazolopyridines has also been reported through multi-component condensation reactions involving hydrazine hydrate (B1144303), an aldehyde, an acetoacetate (B1235776) derivative, and an ammonium (B1175870) salt, often facilitated by a catalyst. chemmethod.com

Pyridazinoquinoline systems can be synthesized from hydrazinylquinolines through processes involving autoxidation or condensation reactions. For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been shown to lead to the formation of pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com This reaction proceeds through a proposed mechanism that includes nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a one-pot process. mdpi.com

The reaction is believed to start with a proton shift, followed by the reaction of the initial hydrazine with its isomer to form a dimer. mdpi.com Subsequent elimination of a hydrazine molecule and further transformations, supported by aerial oxidation, lead to the final pentacyclic pyridazino-diquinoline product. mdpi.com Heating 4-hydrazinylquinolin-2(1H)-ones in pyridine (B92270) has been identified as an effective condition for this transformation. mdpi.com

Other Nucleophilic Substitution Reactions and Functional Group Transformations

The chlorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, although this typically requires activated substrates or specific reaction conditions. More commonly, if a chloro group is present at the 2- or 4-position of the quinoline ring, it is more readily displaced by nucleophiles. For instance, in 2,6-dichloro-4-phenylquinoline (B1308551), the chlorine at the 2-position is selectively replaced by hydrazine hydrate to form 6-chloro-2-hydrazino-4-phenylquinoline. prepchem.com

Studies on related chloroquinolines have demonstrated that the chloro group can be displaced by various nucleophiles. For example, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one can be substituted by hydrazino, azido, and amino groups. mdpi.comresearchgate.net The reactivity of a chloro group can be influenced by other substituents on the quinoline ring. For instance, the presence of an ethylthio group at position-2 can activate a chloro group at position-4 for hydrazinolysis. mdpi.com

Furthermore, the hydrazino group itself can undergo further transformations. For example, reactions of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with different hydrazines have been investigated. While hydrazine itself led to a benzodiazepine, substituted hydrazines like 1,1-dimethylhydrazine (B165182) and methylhydrazine resulted in the formation of quinazoline (B50416) hydrazones. rsc.org

Spectroscopic Data for this compound Remains Elusive

The intended article, focusing on the spectroscopic characterization of this compound, cannot be generated at this time due to the absence of specific experimental data for its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) data.

While general principles of spectroscopy can predict the expected types of signals for the functional groups present in this compound—such as N-H stretches in the IR spectrum, aromatic and methyl protons in ¹H NMR, and a characteristic molecular ion peak in mass spectrometry—the precise chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns are unique to the molecule and must be determined experimentally.

Without access to peer-reviewed studies or authenticated spectral data, any attempt to construct the detailed analysis as outlined in the initial request would be speculative and would not meet the required standards of scientific accuracy. Further experimental investigation into the synthesis and characterization of this compound is necessary to provide the data required for the requested article.

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons.

For quinoline (B57606) and its derivatives, the UV-Vis spectrum is typically characterized by multiple absorption bands in the range of 200-400 nm. These bands correspond to π → π* transitions within the aromatic quinoline ring system. The introduction of substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption.

In the case of 6-Chloro-2-hydrazino-4-methylquinoline, the presence of the chloro, hydrazino, and methyl groups on the quinoline core influences the electronic distribution and, consequently, the energy of the electronic transitions. While specific experimental spectra for this exact compound are not widely published, data from closely related quinoline derivatives can provide valuable insights into its expected UV-Vis absorption profile. For instance, studies on 6-chloroquinoline (B1265530) and other substituted quinolines reveal characteristic absorption bands that are sensitive to the nature and position of the substituents. bohrium.comdergipark.org.trresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Substituted Quinolines

| Compound | Solvent | λmax (nm) | Electronic Transition |

|---|---|---|---|

| 6-Chloroquinoline | Ethanol (B145695) | 225, 280, 315 | π → π* |

| 2-Hydrazinoquinoline (B107646) | Water | 245, 305, 360 | π → π* |

Note: The data in this table is representative of related compounds and serves to illustrate the expected absorption regions for this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for validating the empirical formula of a newly synthesized molecule. For this compound, with the molecular formula C10H10ClN3, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N).

The comparison between the experimentally determined elemental percentages and the calculated theoretical values serves as a primary indicator of the purity and correctness of the synthesized compound's identity. A close correlation between the experimental and theoretical values provides strong evidence for the assigned molecular formula.

Table 2: Theoretical Elemental Composition of this compound (C10H10ClN3)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 57.83 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.86 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.07 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.24 |

| Total | | | | 207.68 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including the planarity of the quinoline ring and the geometry of the hydrazino and methyl substituents. While a crystal structure for the specific title compound is not publicly available, data from structurally similar molecules, such as 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, can illustrate the type of detailed structural information that is obtained from such an analysis. nih.gov These studies confirm the quinoline core's planarity and provide precise measurements of the bond lengths and angles involving the substituent groups.

Table 3: Illustrative Crystallographic Data for a Related Hydrazono-Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (Å3) | 1394.5 |

Note: This data is for a structurally related compound, 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, and is presented to exemplify the parameters determined through X-ray crystallography. nih.gov

Computational and Theoretical Investigations of 6 Chloro 2 Hydrazino 4 Methylquinoline and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular geometry, vibrational frequencies, and electronic distribution. For quinoline (B57606) derivatives, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide fundamental insights into their reactivity. researchgate.netdergipark.org.tr

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. rsc.org

In the case of 6-Chloro-2-hydrazino-4-methylquinoline, the substituents on the quinoline core significantly influence its electronic properties. The chlorine atom at the C6 position, being an electron-withdrawing group, and the electron-donating hydrazino (-NHNH2) and methyl (-CH3) groups at the C2 and C4 positions, respectively, modulate the electron density distribution across the aromatic system. DFT calculations on the parent 6-chloroquinoline (B1265530) molecule have shown that the chlorine substitution significantly alters the reactive nature of the quinoline moiety. researchgate.netbohrium.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These values help predict how the molecule will interact with other chemical species, indicating its tendency to act as an electrophile or nucleophile. redalyc.org The analysis of Molecular Electrostatic Potential (MEP) maps further visualizes the electron-rich and electron-poor regions of the molecule, highlighting the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

| Parameter | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The electron-donating hydrazino group is expected to raise the HOMO energy, increasing its nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The electron-withdrawing chloro group is expected to lower the LUMO energy, increasing its electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The combined effect of substituents will result in a specific energy gap, which dictates its overall reactivity. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A lower HOMO-LUMO gap generally corresponds to lower chemical hardness (i.e., higher softness). |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | The presence of the electronegative chlorine atom and the quinoline nitrogen likely contributes to a significant electrophilicity index. |

Molecular Docking Simulations for Exploring Ligand-Target Interactions in Biological Systems (Non-Human Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). youtube.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. youtube.comyoutube.com For quinoline hydrazone derivatives, molecular docking has been extensively used to explore their potential as therapeutic agents, such as antibacterial, anticancer, and antimalarial drugs. iscientific.orgsci-hub.sebohrium.com

The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding free energy. youtube.com Studies on various quinoline-based hydrazones have shown that the quinoline scaffold can form crucial interactions within the active sites of enzymes. dovepress.comnih.gov Common interactions include:

Hydrogen Bonding: The hydrazone moiety (-NH-N=CH-) is a key pharmacophore capable of forming hydrogen bonds with amino acid residues in the receptor's active site. nih.gov

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

Hydrophobic Interactions: The methyl group and other nonpolar parts of the molecule can form hydrophobic interactions with corresponding pockets in the binding site.

For this compound, docking simulations against various non-human biological targets, such as bacterial enzymes, can elucidate its potential mechanism of action. For instance, docking studies of similar quinoline hydrazones against the dihydrofolate reductase (DHFR) enzyme in bacteria have shown strong binding affinities, suggesting a potential antibacterial mechanism. bohrium.com The specific substitution pattern—the chloro group at C6, the hydrazino group at C2, and the methyl group at C4—would define its unique binding profile and selectivity for different targets.

| Target Class | Potential Interactions based on Analogues | Representative Non-Human Target | Docking Score (Example Range) |

| Bacterial Enzymes | Hydrogen bonds via hydrazone; π-π stacking via quinoline ring. | Dihydrofolate Reductase (DHFR) | -8.4 to -9.4 kcal/mol bohrium.com |

| Protozoal Enzymes | Interactions with active site residues like TYR158 and the NAD+ cofactor. | Enoyl-Acyl Carrier Protein Reductase (ENR) | ~6.2 kcal/mol dovepress.com |

| Fungal Enzymes | Binding within catalytic domains of essential fungal enzymes. | Fungal protein targets | Not specified |

| Viral Proteins | Interactions with viral proteases or polymerases. | Viral enzyme active sites | Not specified |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. researchgate.net By computing the vibrational frequencies and electronic transitions, theoretical spectra such as Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) can be generated. dergipark.org.tr These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

For a molecule like this compound, DFT calculations can predict characteristic vibrational modes. dergipark.org.tr For example:

C-Cl Stretching: The vibration of the carbon-chlorine bond is typically observed in a specific region of the IR spectrum. Studies on 6-chloroquinoline have identified these modes, providing a reference for the title compound. dergipark.org.tr

N-H Stretching: The hydrazino group will exhibit characteristic N-H stretching and bending vibrations.

C=N and C=C Stretching: The aromatic quinoline ring will have a series of characteristic stretching vibrations.

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. dergipark.org.tr The calculations provide the absorption maxima (λmax) and oscillator strengths, which correspond to the peaks in the experimental spectrum. These transitions typically involve the promotion of an electron from a π orbital to a π* orbital (π→π* transitions) within the aromatic system. The substituents on the quinoline ring will cause shifts in these absorption bands (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. researchgate.net

| Spectroscopic Technique | Predicted Property | Key Structural Feature and Expected Region |

| FT-IR Spectroscopy | Vibrational Frequencies | C-Cl stretching (~500-760 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), C=N/C=C aromatic stretching (~1400-1600 cm⁻¹). |

| UV-Vis Spectroscopy | Electronic Transitions (λmax) | π→π* transitions characteristic of the quinoline aromatic system, influenced by the auxochromic hydrazino and methyl groups. |

| ¹H NMR Spectroscopy | Chemical Shifts | Distinct signals for aromatic protons on the quinoline ring, the methyl group protons, and the NH/NH₂ protons of the hydrazino group. |

| ¹³C NMR Spectroscopy | Chemical Shifts | Unique signals for each carbon atom, with the C-Cl, C-N, and C-CH₃ carbons showing characteristic shifts due to their electronic environment. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Quinoline Hydrazones in In Vitro Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. unram.ac.id For quinoline hydrazones, QSAR studies have been successfully applied to model their antimalarial and antibacterial activities in in vitro assays. nih.govjetir.org

These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to create a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or MIC values). nih.gov

Key molecular descriptors found to be important in QSAR models for quinoline derivatives often include:

Topological Descriptors: These describe the connectivity and shape of the molecule (e.g., connectivity indices like chiV6chain). nih.gov

Electronic Descriptors: These relate to the electronic properties, such as atomic charges, dipole moment, and HOMO/LUMO energies (e.g., Most-vePotential). nih.gov

Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity are often crucial for predicting how a molecule will behave in a biological system.

A QSAR study on substituted 4-quinolinyl hydrazones as antimalarial agents revealed that descriptors such as T_N_O_3 (related to the count of nitrogen and oxygen atoms), IdAverage (average information content), and chiV6chain (a connectivity index) were significant in determining their activity. nih.gov The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive ability (pred_r²). nih.gov Such models provide valuable insights into the structural requirements for enhancing the biological activity of new quinoline hydrazone analogues.

| QSAR Study Focus | Key Descriptor Types | Statistical Method | Correlation Coefficient (r²) Example |

| Antimalarial Activity | Topological, Electronic | Multiple Linear Regression (MLR) | 0.8456 nih.gov |

| Antimalarial Activity | Topological, Electronic | Partial Least Squares (PLS) | 0.8402 nih.gov |

| Antibacterial Activity | Physicochemical, Electronic | Various Machine Learning Methods | Not specified |

| Antitubercular Activity | Steric, Electrostatic (3D-QSAR) | CoMFA, CoMSIA | 0.81 (CoMFA), 0.755 (CoMSIA) dovepress.com |

Conformational Landscape Analysis and Steric Factors

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformers of a molecule and understanding the energy barriers between them. For this compound, the key sources of conformational flexibility are the rotation around the C-N and N-N single bonds of the hydrazino substituent.

The orientation of the hydrazino group relative to the quinoline ring can be influenced by several factors:

Steric Hindrance: The methyl group at the C4 position can sterically hinder certain conformations of the hydrazino group at the adjacent C2 position. This steric clash can raise the energy of specific rotational isomers, making them less populated.

Intramolecular Hydrogen Bonding: It is possible for a hydrogen atom on the terminal amino group of the hydrazino substituent to form a weak intramolecular hydrogen bond with the nitrogen atom of the quinoline ring. This would stabilize a specific planar conformation.

Electronic Effects: The conjugation between the lone pair of electrons on the hydrazino nitrogen and the π-system of the quinoline ring can favor planar conformations.

Computational methods, such as potential energy surface (PES) scans, can be used to map the conformational landscape. By systematically rotating the dihedral angles of the hydrazino group and calculating the energy at each step, the most stable conformers (local minima) and the transition states connecting them can be identified. Studies on similar heterocyclic systems have shown that the preference for axial versus equatorial conformations of substituents can be critical for receptor binding. nih.gov Understanding the preferred conformation of this compound is essential for designing effective molecular docking simulations and interpreting its structure-activity relationships.

| Rotatable Bond | Key Influencing Factor | Potential Stable Conformations |

| Quinoline(C2)-NHNH₂ | Steric clash with C4-methyl group; potential for electronic conjugation. | Planar or near-planar conformations to maximize conjugation, potentially twisted to alleviate steric strain. |

| QuinolineC2-NH-NH₂ | Potential for intramolecular hydrogen bonding with quinoline N1; lone pair repulsion. | Orientations that either allow for hydrogen bonding or minimize lone-pair repulsion. |

Exploration of Biological Activities in Research Models in Vitro and Non Human Studies

Antimicrobial Activity Investigations

Quinoline-based hydrazones have demonstrated notable antimicrobial activity against a spectrum of pathogenic microorganisms. nih.gov The introduction of a chlorine atom at the C-6 position of the quinoline (B57606) ring is thought to adjust the lipophilicity of these molecules, potentially enhancing their ability to penetrate microbial cell membranes. sci-hub.se

Derivatives of 6-Chloro-2-hydrazino-4-methylquinoline have shown significant efficacy against Gram-positive bacteria. In various studies, these compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating their ability to inhibit the growth of bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govturkjps.org For instance, a series of quinolyl hydrazones displayed good to excellent antimicrobial activity, with MIC values against tested pathogenic strains ranging from 6.25 to 100 µg/mL. nih.govsci-hub.se The activity of these compounds is often compared to standard antibiotics to gauge their potential. nih.gov

| Compound Type | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinolyl Hydrazones | Staphylococcus aureus | 6.25 - 100 | nih.govsci-hub.se |

| Hydrazone Derivatives | Bacillus subtilis | 25 - 512 | turkjps.orgresearchgate.net |

| Compound Type | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinolyl Hydrazones | Escherichia coli | 6.25 - 100 | nih.govsci-hub.se |

| Hydrazone Derivatives | Pseudomonas aeruginosa | 32 - 512 | turkjps.orgnih.gov |

In addition to antibacterial properties, research has highlighted the antifungal potential of compounds derived from the quinoline framework. mdpi.com Hydrazine-based compounds, including quinoline hydrazones, have been investigated for their activity against various fungal strains, most notably Candida albicans, an opportunistic yeast that is a common cause of fungal infections in humans. researchgate.netnih.govresearchgate.net Studies have shown that certain hydrazine (B178648) derivatives can significantly reduce the viability of C. albicans, including strains resistant to conventional antifungal drugs. researchgate.netnih.gov Some derivatives have also shown efficacy against other fungi, such as Aspergillus niger. researchgate.net

| Compound Type | Fungal Strain | Observed Effect | Reference |

|---|---|---|---|

| Hydrazine-based compounds | Candida albicans | Significant reduction in viability, fungicidal activity | researchgate.netnih.gov |

| Hydrazone Derivatives | Aspergillus niger | Growth inhibition at 25-50 µg/mL | researchgate.net |

The mechanism by which quinoline-based compounds exert their antimicrobial effects is believed to be similar to that of quinolone antibiotics. nih.gov The primary target for these agents is thought to be bacterial DNA gyrase (a type II topoisomerase) and, in some bacteria, topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, which leads to double-stranded breaks in the bacterial chromosome and ultimately results in cell death. nih.govnih.gov Molecular docking studies have supported this hypothesis, showing that quinolyl hydrazones can fit into the active binding site of DNA gyrase. nih.gov

Anticancer Activity in In Vitro Cell Line Models

The search for novel anticancer agents has led to the investigation of quinoline hydrazones due to their structural similarity to other known cytotoxic compounds. mdpi.comnih.gov Research programs, such as that of the National Cancer Institute (NCI), have screened these compounds against a panel of human cancer cell lines to identify potential therapeutic leads. nih.govsci-hub.se

Hydrazone analogues derived from 6-chloro-2-methyl-quinolin-4-yl-hydrazines have demonstrated significant antiproliferative and cytotoxic activities in vitro. nih.govsci-hub.se These compounds have been evaluated against the NCI's 60 human cancer cell line panel, which includes lines from various tumor types such as lung (e.g., H-460), colon (e.g., HT-29), and liver (e.g., HepG2). nih.govnih.gov

In one study, several quinolyl hydrazones exhibited potent anti-proliferative activity at a 10 µM concentration and were further evaluated at multiple concentrations. nih.gov The results are often expressed as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill). Some of these compounds have shown GI₅₀ values in the submicromolar range, indicating high potency. nih.govnih.gov For example, certain 7-chloroquinolinehydrazones, close structural relatives, exhibited good cytotoxic activity with submicromolar GI₅₀ values against a broad panel of cell lines. nih.gov While specific data points for every listed cell line are not always available in a single publication, the collective evidence from screening programs indicates a broad spectrum of activity for this class of compounds. nih.govsci-hub.se

| Compound Class | Activity Metric | Reported Value Range (µM) | Cell Line Panels | Reference |

|---|---|---|---|---|

| Quinolyl Hydrazones | GI₅₀ (Growth Inhibition) | 0.33 - 4.87 | NCI-60 Panel | nih.govsci-hub.se |

| Quinolyl Hydrazones | LC₅₀ (Lethal Concentration) | 4.67 to >100 | NCI-60 Panel | nih.govsci-hub.se |

| 7-Chloroquinolinehydrazones | GI₅₀ (Growth Inhibition) | Submicromolar | NCI-60 Panel | nih.gov |

Investigations into Molecular Mechanisms of Action (e.g., DNA synthesis inhibition, apoptosis induction)

The molecular mechanisms underpinning the bioactivity of quinoline derivatives often involve interference with fundamental cellular processes such as DNA replication and programmed cell death (apoptosis). Research into compounds structurally related to this compound has provided insights into these pathways.

Studies on novel 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated that at higher concentrations, these compounds can inhibit the synthesis of both DNA and RNA. This inhibition of nucleic acid synthesis is a critical mechanism for halting cell proliferation. Furthermore, these related compounds were also found to induce apoptosis, a controlled process of cell death that is crucial for eliminating damaged or cancerous cells. The induction of apoptosis is considered a key pathway for the efficacy of many antitumor agents.

In a similar vein, hybrid molecules combining 7-chloro-4-aminoquinoline with benzimidazole (B57391) have been shown to effectively trigger apoptosis in specific cancer cell lines. Investigations into these compounds revealed that they can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. While these findings pertain to structurally similar molecules, they highlight a common mechanistic pathway for chloroquinoline derivatives, suggesting that this compound may operate through similar modes of action. Further research is necessary to specifically delineate its effects on DNA synthesis and apoptosis induction.

Antimalarial Activity in In Vitro and In Vivo Non-Human Models

The 4-aminoquinoline (B48711) scaffold, famously represented by chloroquine, has been a cornerstone of antimalarial chemotherapy for decades. This has spurred extensive research into other quinoline derivatives to overcome the challenge of drug-resistant malaria parasites.

Activity Against Plasmodium falciparum (e.g., Chloroquine-Sensitive Strains)

Plasmodium falciparum is the most virulent species of malaria parasite and is responsible for the majority of malaria-related deaths. The in vitro evaluation of new compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum is a standard primary screen for potential antimalarial drugs. Research on various 4-aminoquinoline analogues has demonstrated that modifications to the quinoline core and its side chains can yield compounds with potent activity against both types of strains. For instance, certain styrylquinoline derivatives have shown potent inhibitory activity against CQR strains of P. falciparum. While specific data for this compound is not extensively detailed in the available literature, the established antiplasmodial activity of the chloroquinoline class provides a strong rationale for its investigation as an antimalarial agent.

In Vivo Suppressive Tests in Murine Models

Following promising in vitro results, potential antimalarial compounds are typically evaluated in vivo using murine malaria models, such as those involving Plasmodium yoelii or Plasmodium berghei. These tests assess the ability of a compound to suppress parasitemia in infected mice. Studies on novel 4-aminoquinoline analogues have shown significant parasite inhibition in such models. For example, a series of 4-methylaminoquinoline compounds demonstrated significant parasite inhibition in Swiss mice infected with a multidrug-resistant strain of Plasmodium yoelii nigeriensis. One compound in this series achieved 100% parasite inhibition on day 4 post-infection at an oral dose of 100 mg/kg. These results in related compounds underscore the potential of the quinoline scaffold for effective in vivo antimalarial efficacy.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it an attractive target for antimicrobial and anticancer drugs. DHFR inhibitors work by blocking the production of tetrahydrofolate, which is essential for the proliferation of rapidly dividing cells, including pathogens and cancer cells.

The class of DHFR inhibitors includes compounds with diverse chemical structures. Many potent inhibitors share a 2,4-diaminopyrimidine (B92962) scaffold, which mimics the binding of the natural substrate, dihydrofolate. While the primary mechanism of action for many antimalarial quinolines involves inhibiting heme detoxification, the potential for quinoline-based compounds to inhibit other essential enzymes like DHFR remains an area of interest. Specific enzymatic assays would be required to determine if this compound possesses inhibitory activity against DHFR or other cellular enzymes.

Antioxidant Activity Assays

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quinoline and hydrazone moieties are present in many compounds that exhibit significant antioxidant properties. For example, a series of quinoline-2-carbaldehyde hydrazone derivatives were synthesized and investigated for their in vitro antioxidant activity, demonstrating their capacity to reduce oxidative effects. Similarly, studies on other heterocyclic compounds have shown that the ability to donate a hydrogen radical or delocalize electrons contributes to their antioxidant capacity, as measured by a decrease in the absorbance of the DPPH radical. The presence of both the quinoline ring and a hydrazino group in this compound suggests a potential for free radical scavenging activity, though specific experimental data from antioxidant assays are needed for confirmation.

Based on a thorough review of available scientific literature, there is no specific published research on the coordination chemistry of this compound with Cobalt(II), Copper(II), and Platinum(IV). The synthesis, structural characterization, and detailed spectroscopic analysis for these specific metal complexes have not been documented in accessible scholarly articles or databases.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline and content inclusions. Generating content for the specified sections would require speculation or the use of data from related but distinct compounds, which would violate the instructions to focus solely on "this compound".

For reference, the general field of quinoline hydrazone and hydrazine derivatives in coordination chemistry is well-established. These types of ligands are known to coordinate with various metal ions, and their complexes are typically characterized by the spectroscopic methods mentioned in the outline. However, without specific studies on this compound, no factual data can be presented for its ligational behavior or the properties of its metal complexes.

Coordination Chemistry and Metal Complexation

Investigative Studies of Metal Complexes in Research Models (e.g., Biological Activity, Catalysis)

The coordination complexes derived from 6-chloro-2-hydrazino-4-methylquinoline and related quinoline (B57606) hydrazone Schiff bases are subjects of significant research interest due to their potential applications in bioinorganic chemistry and catalysis. researchgate.netresearchgate.net These complexes, featuring a central metal ion coordinated to the quinoline-based ligand, have been extensively evaluated in various research models to determine their biological efficacy and catalytic capabilities. researchgate.net The presence of the quinoline moiety, combined with the azomethine group (-C=N-) of the hydrazone, creates a versatile chelating system that can form stable complexes with a wide range of transition metals. researchgate.netmdpi.com

Biological Activity

A primary focus of investigative studies has been the antimicrobial activity of these metal complexes. Research has consistently shown that the chelation of the metal ion to the hydrazone ligand often enhances the biological activity compared to the uncomplexed ligand. researchgate.netmdpi.com This increased potency is frequently explained by theories such as Overtone's concept of cell permeability and Tweedy's chelation theory. researchgate.net The chelation process can increase the lipophilic nature of the complex, facilitating its penetration through the lipid layers of microbial cell membranes and interfering with normal cellular processes. researchgate.netresearchgate.net

Antimicrobial and Antifungal Screening:

Studies have evaluated a variety of metal complexes against diverse strains of bacteria and fungi. For instance, complexes of Cu(II), Co(II), and Ni(II) with Schiff bases derived from 2-chloroquinoline (B121035) have been synthesized and assessed. researchgate.net In one study, a Ni(II) complex demonstrated the highest efficacy against several tested fungal strains. researchgate.net A related Zn(II) complex also showed significant antifungal properties against Candida albicans, Candida glabrata, Aspergillus flavus, and Cryptococcus neoformans. researchgate.netorientjchem.org

The antibacterial potential is also noteworthy. Specific Schiff base complexes have displayed potency comparable to the reference drug Ampicillin against Escherichia coli and Bacillus subtilis. researchgate.netorientjchem.org Similarly, complexes of a Schiff base derived from 7-chloro-4-hydrazinoquinoline (B1583878) were tested against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains, with the metal complexes consistently exhibiting higher antibacterial activity than the parent ligand. mdpi.com Research on hydrazone derivatives of 2-chloro-6-methylquinoline (B1583817) has also yielded compounds with potent activity against Mycobacterium tuberculosis, in some cases exceeding the efficacy of standard anti-TB drugs. researchgate.net

The following tables summarize the findings from various studies on the antimicrobial activity of these metal complexes.

| Complex/Compound | Fungal Strains Tested | Observed Activity/Findings | Source |

|---|---|---|---|

| Ni(II) Complex | C. albicans, C. glabrata, A. fumigatus, A. flavus, C. neoformans | Exhibited the highest efficacy among the tested complexes (Cu(II), Co(II), Ni(II)). | researchgate.netorientjchem.org |

| Zn(II) Complex | C. albicans, C. glabrata, A. flavus, C. neoformans | Demonstrated notable antifungal properties with activity ranging from 14–35 µg/mL. | researchgate.netorientjchem.org |

| Cu(II), Co(II), Ni(II), Mn(II), Fe(III), UO2(VI) Complexes | Candida albicans | Prepared metal complexes exhibited higher activity than the parent Schiff base ligand. | mdpi.com |

| Hydrazone Derivatives (5a-5o) | Mycobacterium tuberculosis (H37RV strain) | Showed moderate to good activity (3.125-100 µg/mL). | researchgate.net |

| Complex/Compound | Bacterial Strains Tested | Observed Activity/Findings | Source |

|---|---|---|---|

| Compound 6h (Schiff base complex) | Escherichia coli | IC50 value of 46 µg/mL, comparable to Ampicillin. | researchgate.netorientjchem.org |

| Compound 6h (Schiff base complex) | Bacillus subtilis | IC50 value of 50 µg/mL, similar to Ampicillin. | researchgate.netorientjchem.org |

| Cu(II), Co(II), Ni(II), Mn(II), Fe(III), UO2(VI) Complexes | Staphylococcus aureus, Escherichia coli | Complexes exhibited higher antibacterial activities than the parent ligand. | mdpi.com |

| Copper(II) Complex 3 | P. aeruginosa | Inhibition zone of 30 mm, showing more sensitivity than nalidixic acid and vancomycin. | mdpi.com |

Catalytic Activity

Future Research Perspectives and Directions for 6 Chloro 2 Hydrazino 4 Methylquinoline

Development of Advanced Derivatization Strategies for Enhanced Selectivity

The hydrazino moiety of 6-Chloro-2-hydrazino-4-methylquinoline is a highly reactive functional group that serves as an ideal starting point for a multitude of derivatization reactions. Future research should focus on developing advanced strategies to create novel derivatives with high selectivity for specific biological targets or material science applications.

Key strategies include:

Condensation Reactions: The reaction of the hydrazino group with a wide array of aldehydes and ketones can produce a diverse library of hydrazone derivatives. This approach has been successfully used for related 2-chloro-6-methylquinoline (B1583817) structures to generate compounds with potential antimicrobial activity. Future work could explore the use of functionally complex carbonyl compounds to introduce new pharmacophores or moieties that can act as fluorescent reporters.

Cyclization Reactions: The hydrazino group is a key precursor for the synthesis of various nitrogen-containing heterocyclic rings, such as pyrazoles, triazoles, and tetrazoles. These ring systems are prevalent in many biologically active molecules. Developing one-pot or multicomponent reactions to construct these fused or appended heterocyclic systems onto the quinoline (B57606) core could yield compounds with novel properties.

N-alkylation and N-acylation: Direct modification of the hydrazino group through alkylation or acylation can modulate its electronic properties and steric profile. This can be crucial for fine-tuning the binding affinity of the molecule to a specific target. For instance, acylation with different carboxylic acids can introduce a variety of side chains, a strategy employed in creating quinoline-based hydrazide-hydrazones. nih.gov

These derivatization strategies will enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of molecules with enhanced potency and selectivity.

Deeper Mechanistic Elucidation of Biological Activities in Non-Human Models

While derivatives of hydrazino-quinolines have been reported to possess a range of biological activities, the underlying mechanisms of action often remain poorly understood. Future research must prioritize in-depth mechanistic studies using non-human models to validate potential therapeutic applications.

For example, studies on structurally related 2-arylquinazolin-4-hydrazines have revealed that the hydrazine (B178648) moiety can act as a nitric oxide (NO) donor, a key signaling molecule in various physiological processes. mdpi.com It is plausible that this compound derivatives could share this property. Future investigations should therefore include:

In vitro assays: Quantifying NO release from novel derivatives under physiological conditions using methods like the Griess test. mdpi.com

Cell-based studies: Investigating downstream cellular signaling pathways affected by the parent compound and its derivatives in relevant cell lines (e.g., cancer cells, neuronal cells).

Animal models: Using model organisms like zebrafish (Danio rerio) or rodents to study the compound's effect on specific biological processes. Zebrafish embryos have been used to identify the neurotoxic mechanisms of other quinoline derivatives, which were found to block sodium channels. nih.gov Similar models could be employed to elucidate the mode of action of this compound derivatives.

A thorough understanding of the molecular mechanisms is critical for translating initial findings into viable research probes or therapeutic leads.

Exploration of Applications in Materials Science and Technology

The quinoline ring system is a well-established fluorophore due to its rigid, aromatic structure. mdpi.com This intrinsic property, combined with the potential for extensive derivatization, makes this compound an attractive candidate for various applications in materials science.

Fluorescent Probes and Sensors: Quinoline derivatives are widely explored as fluorescent chemosensors for detecting metal ions like Zn²⁺ and Fe³⁺. mdpi.comnanobioletters.com The hydrazone derivatives of this compound could be designed to act as selective "turn-on" or "turn-off" fluorescent sensors. The binding of a target analyte to the hydrazone moiety could alter the internal charge transfer (ICT) characteristics of the molecule, leading to a measurable change in fluorescence. nanobioletters.com Such probes could find applications in environmental monitoring and biological imaging. crimsonpublishers.com